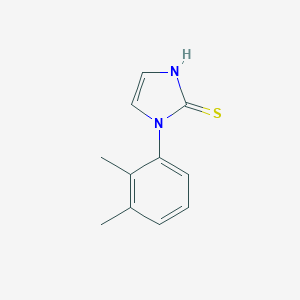

1-(2,3-diméthylphényl)-1H-imidazole-2-thiol

Vue d'ensemble

Description

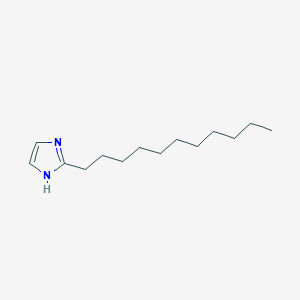

1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol is a chemical compound characterized by the presence of an imidazole ring substituted with a 2,3-dimethylphenyl group and a thiol group at the second position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Applications De Recherche Scientifique

1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s imidazole ring is known for its role in enzyme inhibition and as a ligand in coordination chemistry.

Medicine: Imidazole derivatives are often explored for their potential as antifungal, antibacterial, and anticancer agents.

Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mécanisme D'action

Target of Action

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, also known as dexmedetomidine, is a potent and highly selective α2-adrenoceptor agonist . The α2-adrenoceptors are the primary targets of this compound . These receptors play a crucial role in regulating neurotransmitter release from adrenergic neurons in the central nervous system .

Mode of Action

Dexmedetomidine exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus . This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative . The compound’s peripheral vasoconstrictive and sympatholytic properties result in hemodynamic effects, which include transient hypertension, bradycardia, and hypotension .

Biochemical Pathways

The underlying mechanisms governing the roles of dexmedetomidine involve antiapoptotic properties, inhibiting inflammatory response, removing damaged mitochondria, and reducing oxidative stress . These effects might be facilitated by the interaction with multiple associated genes (i.e., hypoxia inducible factor-1α, p62, caspase-3, heat shock 70 kDa protein, and microRNAs) and signaling cascades (i.e., mammalian target of rapamycin, nuclear factor-kappa B, and c-Jun N-terminal kinases pathway) .

Pharmacokinetics

Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Less than 1% is excreted unchanged with metabolites being excreted renally (95%) and fecally (4%) . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics .

Result of Action

The modulation of autophagy was inhibited under the treatment of dexmedetomidine on vital organ injuries (e.g. brain, heart, kidney, and lung), but several studies suggested that the level of autophagy was dramatically increased after administration of dexmedetomidine . This modulation hints at a promising strategy in the management of vital organ injuries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dexmedetomidine. For instance, the compound’s toxicity can be influenced by factors such as temperature, pH, and the presence of other chemicals . .

Analyse Biochimique

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be highly variable, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with .

Cellular Effects

Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

The synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylphenylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized with formaldehyde to yield the desired imidazole derivative . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol undergoes a variety of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Major products formed from these reactions include disulfides, sulfonic acids, and substituted imidazole derivatives.

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol include:

Medetomidine: An imidazole derivative used as a sedative and analgesic in veterinary medicine.

Dexmedetomidine: A more selective α2-adrenoceptor agonist with similar sedative properties.

Other Imidazole Derivatives: Compounds like 1H-imidazole-4-carboxaldehyde and 1H-imidazole-2-carboxylic acid, which have different substituents on the imidazole ring and exhibit unique biological activities.

The uniqueness of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Propriétés

IUPAC Name |

3-(2,3-dimethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-4-3-5-10(9(8)2)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQERDOPEWJNMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406933 | |

| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-16-3 | |

| Record name | 1-(2,3-Dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)